molecular formula C10H15NO4 B153235 tert-Butyl 3,5-dioxopiperidine-1-carboxylate CAS No. 396731-40-1

tert-Butyl 3,5-dioxopiperidine-1-carboxylate

Cat. No. B153235
CAS RN: 396731-40-1
M. Wt: 213.23 g/mol
InChI Key: KWNDKZADLGFSKE-UHFFFAOYSA-N
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Description

“tert-Butyl 3,5-dioxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H15NO4 . It is also known by other names such as N-Boc-3,5-dioxopiperidine and 3,5-DIOXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3,5-dioxopiperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl groups at the 3rd and 5th positions of the ring. The 1st position of the ring is substituted with a carboxylate group that is further substituted with a tert-butyl group . The InChI code for the compound is InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 3,5-dioxopiperidine-1-carboxylate” is 213.23 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its relative lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 63.7 Ų , and it has 2 rotatable bonds .

Scientific Research Applications

Stereoselective Synthesis

The compound’s chiral center allows for stereoselective reactions. Scientists can exploit this property to synthesize enantiomerically pure products. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives substituted at the 3-position react with L-selectride to yield (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield .

Computational Chemistry and Molecular Modeling

tert-Butyl 3,5-dioxopiperidine-1-carboxylate is amenable to computational studies. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can simulate its behavior, aiding in drug design and understanding molecular interactions .

Stereocontrolled Synthesis of Chiral Compounds

N-Boc-3-piperidinone, a derivative of tert-butyl 3,5-dioxopiperidine-1-carboxylate, finds use in stereocontrolled synthesis of chiral compounds . Researchers exploit this compound to create enantioenriched molecules for various applications.

properties

IUPAC Name

tert-butyl 3,5-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNDKZADLGFSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620491
Record name tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,5-dioxopiperidine-1-carboxylate

CAS RN

396731-40-1
Record name tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 3,5-dioxo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled solution (0° C.) of potassium tert-butoxide (112.0 mL, 112.0 mmol) was added via addition funnel over 1.5 h, a solution 120 (26.41 g, 101.9 mmol) in ether (200 mL). The mixture was stirred for an additional 3 h. The precipitate was filtered off and washed with ether. The solid was dissolved in water and the pH was adjusted to ca. 4 with HOAc. The solids were filtered, washed with water, and dried to afford 13.16 g (60.6%) of tert-butyl 3,5-dioxopiperidine-1-carboxylate (122).
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
26.41 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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